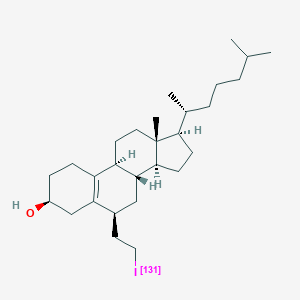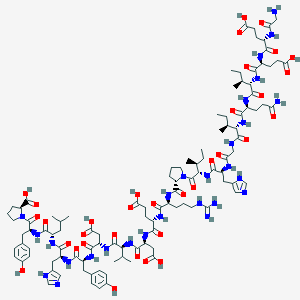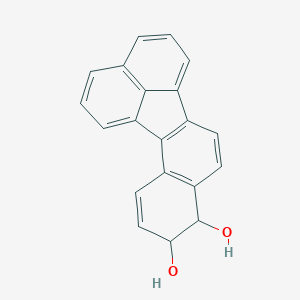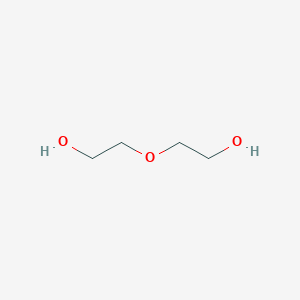
6-chloro-5-hexyl-2-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of an amino group at position 4, a chlorine atom at position 6, a hexyl group at position 5, and a methyl group at position 2. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- typically involves the condensation of a three-carbon compound with an amidine structure. One common method is the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . Another method involves the use of sodium hydroxide or ethoxide as a catalyst for the condensation reaction .
Industrial Production Methods
Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom at position 6 can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to anti-inflammatory effects and other biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- include:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the hexyl group at position 5.
4-Chloro-6-(methylamino)pyrimidine: This compound has a methylamino group at position 6 instead of an amino group at position 4.
Uniqueness
The uniqueness of pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hexyl group at position 5 and the combination of amino and chlorine substituents make it distinct from other pyrimidine derivatives.
Propriétés
Numéro CAS |
102207-69-2 |
|---|---|
Formule moléculaire |
C11H18ClN3 |
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
6-chloro-5-hexyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15) |
Clé InChI |
DUZHGJDTZVOGAW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
SMILES canonique |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
Key on ui other cas no. |
102207-69-2 |
Synonymes |
6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)




![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)







